molecular formula C10H12BrFN2 B7939152 1-[(3-Bromo-5-fluorophenyl)methyl]azetidin-3-amine

1-[(3-Bromo-5-fluorophenyl)methyl]azetidin-3-amine

Katalognummer: B7939152
Molekulargewicht: 259.12 g/mol
InChI-Schlüssel: XXIXINURVINGBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Bromo-5-fluorophenyl)methyl]azetidin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an azetidin-3-amine core, a valuable scaffold known for its contribution to molecular properties and pharmacological activity . The molecule also contains a 3-bromo-5-fluorobenzyl group, which serves as a versatile handle for further synthetic modification via cross-coupling reactions and other transformations, allowing researchers to create a diverse array of derivatives . This compound is primarily used as a key synthetic intermediate or building block in the design and development of novel bioactive molecules. Its structure is related to other researched azetidine compounds, such as 3-(3-bromo-5-fluorobenzyl)azetidin-3-ol, highlighting the relevance of this chemotype in scientific exploration . Researchers utilize this compound in their investigations strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14/h1-3,10H,4-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXINURVINGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC(=C2)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[(3-Bromo-5-fluorophenyl)methyl]azetidin-3-amine is a novel compound with potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules. Its unique structural features, including the azetidine ring and halogenated phenyl group, suggest significant biological activity, making it an interesting subject for research.

Chemical Structure and Properties

The compound's structure is characterized by an azetidine ring, which is a four-membered nitrogen-containing heterocycle known for its ring strain. This strain can enhance reactivity and influence biological interactions. The presence of bromine and fluorine substituents on the phenyl group can also affect the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine ring can undergo ring-opening reactions, leading to reactive intermediates that may interact with biological macromolecules, potentially modulating enzymatic activities or receptor functions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Related compounds have shown inhibitory effects against a range of bacteria, including Gram-positive and Gram-negative strains. For instance, 5-fluoro derivatives have demonstrated significant antibacterial activity with low minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some azetidine derivatives have been evaluated for their antiproliferative effects in cancer cell lines. For example, studies on azetidinones indicated potent activity against breast cancer cells (MCF-7), with IC50 values in the nanomolar range . The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest.

Case Studies

Several studies highlight the biological activity of related compounds:

  • Antibacterial Activity : A study found that azetidine derivatives displayed significant antibacterial properties against S. aureus and E. coli, with MIC values indicating effective inhibition at low concentrations .
  • Anticancer Activity : Research on azetidinone derivatives demonstrated their ability to inhibit tubulin polymerization, resulting in G2/M phase cell cycle arrest in MCF-7 cells. This suggests a potential mechanism for their anticancer effects .
  • Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor due to its structural characteristics that allow for specific binding interactions with target enzymes .

Comparison with Similar Compounds

The following table compares this compound with related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundAzetidine ring, bromine and fluorine substituentsAntimicrobial, anticancer
1-(3-Fluorophenyl)methylazetidin-3-amineAzetidine ring with fluorineEnzyme inhibition
4-[3-Hydroxyphenyl]-1-(3-bromophenyl)-azetidin-2-oneHydroxy and bromo substitutionsAnticancer

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Cannabinoid Receptor Modulation

One of the prominent applications of azetidine derivatives, including 1-[(3-Bromo-5-fluorophenyl)methyl]azetidin-3-amine, is their role as modulators of the Cannabinoid-1 (CB1) receptor. These compounds have shown promise as antagonists or inverse agonists, which are beneficial for treating various conditions such as:

  • Psychosis and Cognitive Disorders : Compounds targeting CB1 receptors can help manage symptoms associated with schizophrenia and memory deficits.
  • Neurological Disorders : Their use extends to neuro-inflammatory disorders like multiple sclerosis and epilepsy.
  • Substance Abuse Treatment : They are also being investigated for their potential in treating addiction to substances like opiates and nicotine, contributing to smoking cessation efforts .

1.2 Synthesis of Novel Heterocycles

Recent studies have highlighted the synthesis of novel heterocyclic compounds through the aza-Michael addition reactions involving azetidine derivatives. For instance, the reaction of this compound with various nucleophiles has led to the formation of structurally diverse compounds that exhibit significant biological activities. The synthesis typically involves:

  • Aza-Michael Addition : This method allows for the introduction of various functional groups into the azetidine framework, enhancing its pharmacological properties.

The following table summarizes some synthesized derivatives along with their yields and biological activities:

CompoundYield (%)Biological Activity
3-(pyrazol-1-yl)azetidine83Anticancer activity
Azetidine-imidazole derivative53Antimicrobial properties
Azetidine-benzimidazole derivative56Neuroprotective effects
Azetidine-indole derivative55Anti-inflammatory properties

Case Studies

2.1 Study on CB1 Receptor Antagonists

A study investigated a series of azetidine derivatives for their ability to modulate CB1 receptors. The results indicated that compounds with a bromo and fluorine substitution pattern exhibited enhanced binding affinity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in optimizing pharmacological profiles .

2.2 Synthesis and Characterization of Heterocycles

Another research focused on synthesizing azetidine-based heterocycles through aza-Michael addition reactions. The study reported efficient synthesis methods leading to high yields (up to 83%) and confirmed structures using NMR spectroscopy. These derivatives demonstrated promising bioactivity against various cancer cell lines, indicating their potential as anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine (CAS 303084-63-1)
  • Structure : Replaces the 3-amine with a methoxy group.
  • Molecular Formula: C₁₁H₁₃BrFNO.
  • Key Differences :
    • The methoxy group reduces nucleophilicity compared to the amine, enhancing stability but limiting reactivity in substitution or coupling reactions.
    • Increased lipophilicity (logP) due to the methoxy group may improve membrane permeability.
  • Applications : Likely used in stability-focused studies or as a synthetic intermediate.
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine (CAS 1342753-23-4)
  • Structure : Substitutes bromo-fluorophenyl with a trifluoromethylphenyl group.
  • Molecular Weight : 216.21 g/mol.
  • Higher metabolic stability due to the CF₃ group’s resistance to oxidation.
  • Applications : Suitable for targets requiring strong hydrophobic interactions.
1-(4-Methoxybenzenesulfonyl)azetidin-3-amine (CAS 1340491-78-2)
  • Structure : Incorporates a sulfonyl group linked to a methoxyphenyl ring.
  • Molecular Weight : 242.3 g/mol.
  • Key Differences :
    • The sulfonyl group increases polarity and solubility, improving bioavailability.
    • Bulky substituent may restrict access to sterically constrained binding sites.
  • Applications: Potential use in solubility-driven drug formulations.

Variations in the Aromatic Substituent

(3-Bromo-5-Trifluoromethyl-Phenyl)-Methyl-Amine Hydrochloride (CAS 2155856-59-8)
  • Structure : Replaces the azetidine ring with a methylamine group.
  • Bromo-trifluoromethyl substitution enhances electronegativity but may increase toxicity.
  • Applications: Intermediate in synthesizing non-azetidine bioactive molecules.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structure : Features a pyridine-carboxamide backbone instead of azetidine.
  • Key Differences :
    • Extended π-conjugation system enables planar molecular conformation, favoring interactions with flat binding pockets.
    • Bromo-methyl substitution on the phenyl ring offers steric and electronic modulation.
  • Applications : Studied in crystal engineering and as a kinase inhibitor scaffold.

Functional Group Additions

1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine (CAS 2408974-95-6)
  • Structure : Adds an oxazolylmethyl group to the azetidine.
  • Key Differences: The oxazole ring enables hydrogen bonding and π-π stacking, enhancing target affinity. Potential metabolic instability due to the heterocycle’s susceptibility to enzymatic degradation.
  • Applications : Antimicrobial or antiviral research.
1-(Propan-2-yl)azetidin-3-amine Dihydrochloride (CAS 117546-56-2)
  • Structure : Substitutes the aromatic group with an isopropyl chain.
  • Key Differences :
    • Increased lipophilicity improves blood-brain barrier penetration.
    • Reduced electronic effects compared to halogenated aromatics.
  • Applications : Central nervous system (CNS) drug development.

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Applications Reference
1-[(3-Bromo-5-fluorophenyl)methyl]azetidin-3-amine Bromo-fluorophenyl, amine ~246.1 (calculated) High reactivity, halogen bonding Drug discovery, enzyme inhibition N/A
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine Bromo-fluorophenyl, methoxy 274.13 Enhanced stability, moderate lipophilicity Synthetic intermediate
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine Trifluoromethylphenyl, amine 216.21 Metabolic stability, hydrophobic Target-specific therapeutics
1-(4-Methoxybenzenesulfonyl)azetidin-3-amine Sulfonyl, methoxyphenyl 242.3 High solubility, polar Solubility-enhanced formulations
(3-Bromo-5-Trifluoromethyl-Phenyl)-Methyl-Amine Bromo-trifluoromethyl, methylamine 290.51 (HCl salt) Flexible structure, electronegative Intermediate for non-azetidine drugs

Vorbereitungsmethoden

Key Steps:

  • Imine Formation :

    • Condensation of 3-bromo-5-fluorobenzaldehyde with azetidin-3-one using a dehydrating agent (e.g., molecular sieves).

  • Reduction :

    • The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogenation with Pd/C.

    • Yield : 45–60% after recrystallization (ethanol/water).

Example Procedure :

  • Condensation :

    • Azetidin-3-one (1 eq) and 3-bromo-5-fluorobenzaldehyde (1.1 eq) are stirred in methanol with acetic acid (0.1 eq) at 25°C for 6 hours.

  • Reduction :

    • NaBH₃CN (1.5 eq) is added, and the mixture is stirred for 12 hours.

    • The product is isolated via filtration and washed with cold methanol.

Advantages :

  • Avoids handling reactive benzyl halides.

  • Enables modular substitution on the azetidine ring.

Industrial-Scale Production and Optimization

Industrial methods prioritize scalability and cost-effectiveness, often employing continuous flow reactors and optimized purification techniques.

Key Parameters:

  • Catalyst : Pd/C for hydrogenation steps (reduces reaction time by 50%).

  • Solvent Recovery : DMF is recycled via distillation to minimize waste.

  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Safety Protocols :

  • Halogenated intermediates are handled in fume hoods with PPE (gloves, goggles).

  • Waste streams are treated to remove residual bromine compounds.

Comparative Analysis of Methods

Method Yield Scalability Key Advantage
Nucleophilic Substitution38–91%HighStraightforward, minimal steps
Reductive Amination45–60%ModerateAvoids benzyl halides

Trade-offs :

  • Nucleophilic substitution offers higher yields but requires hazardous reagents.

  • Reductive amination is safer but less efficient for bulk synthesis.

Emerging Strategies: Catalytic C–H Functionalization

Recent advances explore Pd-catalyzed C–H arylation to introduce the 3-bromo-5-fluorophenyl group directly onto azetidin-3-amine.

Reaction Conditions:

  • Catalyst : Pd(OAc)₂ (10 mol%) with (BnO)₂PO₂H (20 mol%).

  • Solvent : Dichloroethane (DCE) at 110°C under N₂.

  • Yield : 52–72% (preliminary data).

Limitations :

  • High catalyst loading and sensitivity to oxygen limit industrial adoption .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 1-[(3-Bromo-5-fluorophenyl)methyl]azetidin-3-amine in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from incompatible substances like strong oxidizers. Refer to standardized safety guidelines for halogenated aromatic amines for emergency response protocols .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A two-step approach is typical:

Substitution Reaction : React 3-bromo-5-fluorobenzyl bromide with azetidine-3-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-azetidine intermediate.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC or NMR. This method parallels the synthesis of structurally similar amines, where condensation and cycloaddition steps are optimized for yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with computational predictions (e.g., using PubChem data) to verify functional groups.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Cross-reference with published protocols for halogenated azetidines .

Advanced Research Questions

Q. How can computational chemistry enhance the design of reaction pathways for this compound?

  • Methodological Answer : Utilize quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to identify optimal catalysts (e.g., triethylamine) and solvents (e.g., DCM). This approach reduces trial-and-error by predicting activation energies and selectivity trends, enabling faster optimization of reaction conditions .

Q. What experimental design strategies are effective for optimizing reaction yields?

  • Methodological Answer : Implement factorial design (e.g., 2³ full factorial) to evaluate variables such as temperature (25–60°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF). Analyze interactions using ANOVA to identify significant factors. For example, a study on similar amines found that increasing temperature beyond 50°C decreased yield due to side reactions, while higher catalyst loads improved efficiency marginally .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., using ChemDraw or Gaussian).

Derivatization : Modify the amine group (e.g., via acetylation) to simplify spectra. For example, derivatizing with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances resolution in MS and NMR by introducing distinct functional groups.

Collaborative Analysis : Share raw data with computational chemists to refine structural models .

Q. What mechanistic insights are critical for scaling up the synthesis of this compound?

  • Methodological Answer : Investigate reaction kinetics (e.g., via in-situ IR monitoring) to identify rate-limiting steps. For the benzylation of azetidine-3-amine, the nucleophilic substitution step (SN2) is often rate-determining. Optimize mixing efficiency and heat transfer in batch reactors to mitigate exothermic side reactions. Pilot-scale studies on analogous brominated amines revealed that controlled addition of the benzyl halide precursor improves reproducibility .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results in pharmacological studies?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1–100 µM) across assays.
  • Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C).
  • Statistical Robustness : Use ≥3 biological replicates and apply t-tests or non-parametric tests (e.g., Mann-Whitney U) to assess significance. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.